1-(Benzyloxy)-4-methyloct-3-en-2-ol
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Overview
Description
1-(Benzyloxy)-4-methyloct-3-en-2-ol is an organic compound characterized by the presence of a benzyloxy group attached to a substituted octene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-methyloct-3-en-2-ol typically involves the following steps:
Bromination: The starting material, 4-methyloct-3-en-2-ol, undergoes bromination to introduce a bromine atom at the desired position.
Benzyl Protection: The brominated intermediate is then subjected to benzyl protection, where a benzyloxy group is introduced.
Halogen Exchange Reaction: The final step involves a halogen exchange reaction to replace the bromine atom with a benzyloxy group, yielding the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to improve yield and purity. This includes the use of specific solvents and ligands to facilitate the halogen exchange reaction and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-methyloct-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(Benzyloxy)-4-methyloct-3-en-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-methyloct-3-en-2-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various biochemical reactions, influencing the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole
- 4-(Benzyloxy)-2-hydroxybenzylideneamino derivatives
Uniqueness: 1-(Benzyloxy)-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzyloxy group and octene backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
917883-05-7 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-methyl-1-phenylmethoxyoct-3-en-2-ol |
InChI |
InChI=1S/C16H24O2/c1-3-4-8-14(2)11-16(17)13-18-12-15-9-6-5-7-10-15/h5-7,9-11,16-17H,3-4,8,12-13H2,1-2H3 |
InChI Key |
UTUNVZZIPGMMDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(COCC1=CC=CC=C1)O)C |
Origin of Product |
United States |
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